N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine: is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes two pyrazole rings connected by a butan-2-yl group and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Rings: The initial step involves the synthesis of the pyrazole rings. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using butan-2-yl bromide and propyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Coupling: The alkylated pyrazole rings are coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed on the pyrazole rings, converting them into dihydropyrazoles or tetrahydropyrazoles.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another functional group, such as a halogen or an alkoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as alkyl halides, are typically employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrazoles or tetrahydropyrazoles.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
- Phenylephrine Related Compound E
Uniqueness
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure and the specific alkyl groups attached to it. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-3-methyl-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C15H25N5/c1-5-9-19-11-15(13(4)18-19)16-10-14-7-8-17-20(14)12(3)6-2/h7-8,11-12,16H,5-6,9-10H2,1-4H3 |
InChI Key |
RMABJDMIIACPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCC2=CC=NN2C(C)CC |
Origin of Product |
United States |
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